Licofelone
Overview
Description
Licofelone is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (LOX), making it a unique compound in the realm of anti-inflammatory drugs. Developed by Merckle GmbH in collaboration with Alfa Wassermann and Lacer, this compound has been investigated for its potential in treating osteoarthritis, a common form of arthritis . It is both an analgesic and an anti-inflammatory agent .
Scientific Research Applications
Mechanism of Action
Target of Action
Licofelone is a dual-acting anti-inflammatory drug that simultaneously inhibits the enzymes cyclooxygenase (COX) and 5-lipoxygenase (LOX) . These enzymes play a crucial role in the production of pro-inflammatory mediators, making them primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mode of Action
This compound, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes . This dual inhibition results in a decrease in the production of pro-inflammatory leukotrienes and prostaglandins . The drug’s interaction with its targets leads to a reduction in inflammation and associated pain .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving the production of prostaglandins and leukotrienes, which are key mediators of inflammation . By inhibiting COX and LOX, this compound disrupts these pathways, reducing the production of these inflammatory mediators . This has downstream effects on inflammatory responses, potentially reducing symptoms in conditions like osteoarthritis .
Result of Action
This compound’s action results in a reduction in inflammation and associated pain . It has been shown to have neuroprotective properties in the central nervous system . In a study on rats, this compound was found to attenuate colitis, increase superoxide dismutase (SOD) activity, and significantly reduce colonic levels of inflammatory factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as age, sex, immunological status, and specific dietary habits may affect the incidence and progression of inflammatory diseases that this compound is used to treat . .
Safety and Hazards
Licofelone is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Biochemical Analysis
Biochemical Properties
Licofelone plays a significant role in biochemical reactions by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces inflammation and pain . Additionally, this compound interacts with nitric oxide synthase (NOS), particularly inducible NOS (iNOS), which is crucial for its neuroprotective properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It attenuates neuroinflammation and oxidative stress, which are critical in the pathophysiology of neurodegenerative diseases like Parkinson’s disease . This compound improves mitochondrial enzyme complex activity, reduces oxidative damage, and modulates the expression of apoptotic factors such as caspase-3 and transcription factors like NF-κB/p65 . These effects contribute to its neuroprotective properties and its ability to improve cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the COX and 5-LOX pathways, thereby reducing the levels of inflammatory prostaglandins and leukotrienes . This dual inhibition mechanism is unique and contributes to its anti-inflammatory and analgesic properties. This compound also interacts with cannabinoid receptors (CB1 and CB2), which may contribute to its antiallodynic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has shown stability and sustained efficacy in reducing inflammation and pain over extended periods . Long-term studies have demonstrated that this compound maintains its anti-inflammatory and analgesic effects without significant degradation . Its effects on cellular function may vary depending on the duration of treatment and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown significant anti-inflammatory and analgesic effects . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances . The optimal dosage for therapeutic effects without adverse reactions needs to be carefully determined in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of COX and 5-LOX enzymes . This inhibition affects the production of pro-inflammatory mediators and modulates metabolic reactions such as vasodilation, platelet aggregation, and cytokine release . This compound also influences the levels of oxidative and inflammatory metabolites, contributing to its overall therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by its chemical properties, allowing it to accumulate in target tissues where it exerts its therapeutic effects
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is known to localize in mitochondria and other cellular compartments where it modulates enzyme activities and cellular processes . Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its therapeutic efficacy .
Preparation Methods
Licofelone is synthesized through a series of chemical reactions. One of the key steps involves the Friedel-Crafts acylation of a precursor compound with oxalyl chloride, followed by a Wolff-Kishner reduction using hydrazine hydrate . This synthetic route is crucial for producing this compound in a laboratory setting. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Licofelone undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the molecule’s structure, impacting its activity as a COX/LOX inhibitor.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its efficacy or reducing side effects.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Licofelone is unique in its dual inhibition of COX and LOX, setting it apart from other anti-inflammatory drugs that typically target only one of these pathways. Similar compounds include:
Indomethacin: A COX inhibitor used to reduce inflammation and pain.
Minocycline: A 5-LOX inhibitor with anti-inflammatory properties.
This compound’s ability to inhibit both COX and LOX makes it a promising candidate for reducing inflammation with potentially fewer side effects compared to single-pathway inhibitors .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXGRJVZSAUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166154 | |
Record name | Licofelone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes. | |
Record name | Licofelone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
156897-06-2 | |
Record name | Licofelone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156897-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licofelone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156897062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licofelone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Licofelone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156897-06-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LICOFELONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T6BYS22Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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